![molecular formula C25H26FN3O3S B3973134 N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3973134.png)
N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide
Overview
Description
N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as F15599 and has been extensively studied for its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide involves its binding to the 5-HT1A receptor. This binding results in the activation of the receptor, which leads to the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This modulation is thought to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are all involved in the regulation of mood and anxiety. This compound has also been shown to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide in lab experiments is its high affinity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide. One potential direction is the development of new derivatives of this compound with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is also potential for the use of this compound in the development of new antidepressant and anxiolytic drugs.
Scientific Research Applications
N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of neuroscience. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and depression.
properties
IUPAC Name |
N-benzyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3S/c26-23-13-7-8-14-24(23)27-15-17-28(18-16-27)25(30)20-29(19-21-9-3-1-4-10-21)33(31,32)22-11-5-2-6-12-22/h1-14H,15-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNKJVLRMSZSLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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